molecular formula C9H10BrCl3Si B14497586 (3-Bromo-3-phenylpropyl)(trichloro)silane CAS No. 65063-21-0

(3-Bromo-3-phenylpropyl)(trichloro)silane

Cat. No.: B14497586
CAS No.: 65063-21-0
M. Wt: 332.5 g/mol
InChI Key: GKFQFWDIJKYANG-UHFFFAOYSA-N
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Description

(3-Bromo-3-phenylpropyl)(trichloro)silane is an organosilicon compound characterized by the presence of a bromine atom, a phenyl group, and three chlorine atoms attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-3-phenylpropyl)(trichloro)silane typically involves the reaction of 3-bromo-3-phenylpropyl alcohol with trichlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction scheme is as follows:

3-Bromo-3-phenylpropyl alcohol+TrichlorosilaneThis compound+HCl\text{3-Bromo-3-phenylpropyl alcohol} + \text{Trichlorosilane} \rightarrow \text{this compound} + \text{HCl} 3-Bromo-3-phenylpropyl alcohol+Trichlorosilane→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-3-phenylpropyl)(trichloro)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkoxides or amines.

    Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes or alkynes to form new carbon-silicon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium alkoxides, amines, and Grignard reagents. These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon multiple bond.

Major Products Formed

    Substitution Reactions: Products include various organosilicon compounds with different functional groups replacing the chlorine atoms.

    Hydrosilylation: Products include organosilicon compounds with new carbon-silicon bonds, which can be further functionalized for various applications.

Scientific Research Applications

(3-Bromo-3-phenylpropyl)(trichloro)silane has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.

    Materials Science: The compound can be used to modify surfaces and create self-assembled monolayers, which are important in nanotechnology and surface chemistry.

    Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for biologically active molecules.

    Industry: It is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (3-Bromo-3-phenylpropyl)(trichloro)silane involves the reactivity of the silicon-chlorine bonds. These bonds can be cleaved by nucleophiles, leading to the formation of new silicon-containing compounds. The presence of the bromine and phenyl groups can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

Similar Compounds

    Trichlorosilane: A simpler compound with three chlorine atoms attached to silicon, used in the production of ultrapure silicon.

    (3-Chloropropyl)trichlorosilane: Similar structure but with a chlorine atom instead of a bromine atom, used in surface modification and as a coupling agent.

Uniqueness

(3-Bromo-3-phenylpropyl)(trichloro)silane is unique due to the presence of both a bromine atom and a phenyl group, which can impart different reactivity and properties compared to other trichlorosilanes. This makes it a valuable compound for specific applications where these functional groups are advantageous.

Properties

CAS No.

65063-21-0

Molecular Formula

C9H10BrCl3Si

Molecular Weight

332.5 g/mol

IUPAC Name

(3-bromo-3-phenylpropyl)-trichlorosilane

InChI

InChI=1S/C9H10BrCl3Si/c10-9(6-7-14(11,12)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

GKFQFWDIJKYANG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC[Si](Cl)(Cl)Cl)Br

Origin of Product

United States

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